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Abstract

UAMC-1110 is a highly potent and selective small-molecule inhibitor of Fibroblast Activation
Protein (FAP), a transmembrane serine protease with dipeptidyl peptidase and endopeptidase
activity. FAP is minimally expressed in healthy adult tissues but is significantly upregulated in
the microenvironment of various pathologies, including a majority of epithelial cancers, fibrosis,
and arthritis. This differential expression makes FAP an attractive therapeutic and diagnostic
target. UAMC-1110 serves as a critical research tool for elucidating the biological functions of
FAP and as a foundational scaffold for the development of FAP-targeted imaging agents and
potential therapeutics. This guide provides a comprehensive overview of the function of UAMC-
1110, including its mechanism of action, quantitative inhibitory data, detailed experimental
protocols, and its impact on key signaling pathways.

Core Function and Mechanism of Action

UAMC-1110 functions as a competitive, reversible inhibitor of FAP. Its primary mechanism of
action involves binding to the active site of FAP, thereby preventing the binding and cleavage of
its natural substrates. This inhibition of FAP's enzymatic activity is central to its biological
effects.

Target Specificity and Potency
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UAMC-1110 exhibits high potency for FAP with a reported IC50 in the low nanomolar range.[1]
[2] A key characteristic of UAMC-1110 is its high selectivity for FAP over other closely related
serine proteases, such as prolyl oligopeptidase (PREP) and Dipeptidyl Peptidase-4 (DPP4).[1]
[2] This selectivity is crucial for minimizing off-target effects and for its utility as a specific probe
for FAP activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for UAMC-1110 and its derivatives
from published literature.

Table 1: In Vitro Inhibitory Activity of UAMC-1110

Target Enzyme IC50 Reference

Fibroblast Activation Protein

FAP) 3.2 nM [112]

Prolyl Oligopeptidase (PREP) 1.8 uM [11[2]

Table 2: In Vitro Inhibitory Activity of UAMC-1110 and its Derivatives

Compound Target Enzyme IC50 (nM) Reference
UAMC-1110 FAP 4.17 [3114]
Derivative 1a FAP 6.11 [3114]
Derivative 1b FAP 15.1 [31[4]
Derivative 1c FAP 92.1 [3][4]

Signaling Pathways Modulated by UAMC-1110

Inhibition of FAP by UAMC-1110 can modulate downstream signaling pathways implicated in
cancer progression, including cell proliferation, migration, and invasion. The precise
mechanisms are an active area of research, but evidence points to the involvement of the
PI3K/Akt and SHH/GIi1 pathways.
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Caption: FAP-mediated signaling pathways and the inhibitory effect of UAMC-1110.

Detailed Experimental Protocols
In Vitro FAP Inhibition Assay

This protocol is adapted from methodologies described in the literature for determining the
IC50 of UAMC-1110 against FAP.[3][4]

Materials:
e Recombinant human FAP protein
« UAMC-1110

o Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4
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FAP substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

96-well black microplates

Fluorescence microplate reader (ExX’Em = 380/460 nm)

DMSO

Procedure:

e Prepare UAMC-1110 dilutions:

o Prepare a stock solution of UAMC-1110 in DMSO.

o Perform serial dilutions of UAMC-1110 in Assay Buffer to achieve a range of
concentrations (e.g., from 40 uM to 4 pM in eight gradients).

» Prepare reagents:

o Dilute recombinant human FAP protein to a final concentration of 0.4 ug/mL in Assay
Buffer.

o Dilute the Gly-Pro-AMC substrate to a final concentration of 40 uM in Assay Buffer.

e Assay setup:

o In a 96-well microplate, add 25 uL of each UAMC-1110 dilution.

o Add 25 puL of the diluted Gly-Pro-AMC substrate to each well.

o To initiate the reaction, add 50 pL of the diluted FAP protein to each well.

o Include control wells with Assay Buffer and DMSO instead of UAMC-1110.

¢ |ncubation and measurement:

o Incubate the plate at 37°C for 1 hour.
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o Measure the fluorescence intensity using a microplate reader with an excitation
wavelength of 380 nm and an emission wavelength of 460 nm.

o Data analysis:
o Calculate the percent inhibition for each UAMC-1110 concentration relative to the control.

o Plot the percent inhibition against the logarithm of the UAMC-1110 concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

The following is a representative protocol for an oral pharmacokinetic study in rats, based on
general procedures for small molecule inhibitors.

Animals:
o Male Sprague-Dawley rats (200-250 g)
Materials:

UAMC-1110

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

Blood collection tubes (e.g., containing heparin)

Centrifuge

UPLC-MS/MS system

Procedure:

e Dosing:

o Fast the rats overnight prior to dosing.

o Administer UAMC-1110 orally via gavage at a specified dose (e.g., 20 mg/kg).
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» Blood Sampling:

o Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate
site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-
dose).

e Plasma Preparation:

o Immediately centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to
separate the plasma.

o Store the plasma samples at -80°C until analysis.
o Sample Analysis (UPLC-MS/MS):

o Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile to
the plasma samples. Centrifuge to pellet the precipitated proteins and collect the
supernatant.

o Chromatography: Inject the supernatant onto a UPLC system equipped with a suitable
column (e.g., C18). Use a gradient elution with a mobile phase consisting of an aqueous
component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

o Mass Spectrometry: Detect and quantify UAMC-1110 and an internal standard using a
tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

¢ Pharmacokinetic Analysis:

o Use the plasma concentration-time data to calculate key pharmacokinetic parameters
such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC
(area under the curve), and t1/2 (half-life) using appropriate software.

Experimental Workflow Diagram
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Caption: Workflow for in vitro and in vivo characterization of UAMC-1110.

Conclusion

UAMC-1110 is a cornerstone molecule for the study of Fibroblast Activation Protein. Its high
potency and selectivity make it an invaluable tool for in vitro and in vivo research aimed at
understanding the role of FAP in health and disease. Furthermore, the structural backbone of
UAMC-1110 has proven to be a highly successful platform for the development of clinical-
grade FAP-targeted imaging agents. While direct therapeutic applications of UAMC-1110 have
not been pursued in clinical trials, its role in advancing our understanding of FAP biology and in
enabling the development of novel diagnostic tools is undeniable. The experimental protocols
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and pathway diagrams provided in this guide offer a foundational resource for researchers and
drug development professionals working in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.3.7. Application to a Pharmacokinetic Study [bio-protocol.org]

e 2. PI3K/ Akt Signaling | Cell Signaling Technology [cellsignal.com]
e 3. lar.fsu.edu [lar.fsu.edu]

e 4. creative-diagnostics.com [creative-diagnostics.com]

« To cite this document: BenchChem. [The Function of UAMC-1110: An In-Depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611531#what-is-the-function-of-uamc-1110]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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